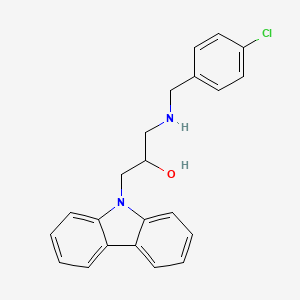
Dynamin IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dynamin IN-2 is a potent inhibitor of dynamin, a GTPase enzyme involved in various cellular processes, including endocytosis and vesicle trafficking. This compound is a Wiskostatin analogue and has been shown to effectively block clathrin-mediated endocytosis .
Méthodes De Préparation
Dynamin IN-2 is synthesized through a series of chemical reactions starting from WiskostatinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations
Analyse Des Réactions Chimiques
Dynamin IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Dynamin IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of endocytosis and vesicle trafficking. In biology, it helps in understanding the role of dynamin in cellular processes. In medicine, this compound is used to investigate potential therapeutic targets for diseases involving dynamin dysfunction, such as Charcot-Marie-Tooth neuropathy and centronuclear myopathy . Additionally, it has applications in industry for the development of new drugs and therapeutic agents .
Mécanisme D'action
Dynamin IN-2 exerts its effects by inhibiting the GTPase activity of dynamin. This inhibition prevents the scission of nascent vesicles from the plasma membrane during endocytosis, thereby blocking clathrin-mediated endocytosis. The molecular targets of this compound include the GTPase domain of dynamin, which is essential for its enzymatic activity .
Comparaison Avec Des Composés Similaires
Dynamin IN-2 is unique compared to other dynamin inhibitors due to its high potency and specificity. Similar compounds include Dynasore, which also inhibits dynamin but has a different mechanism of action and lower potency. Other related compounds include Dynole 34-2 and Acrylo-Dyn 2-30, which are used as chemical biology probes to study dynamin function .
Propriétés
Formule moléculaire |
C22H21ClN2O |
|---|---|
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
1-carbazol-9-yl-3-[(4-chlorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C22H21ClN2O/c23-17-11-9-16(10-12-17)13-24-14-18(26)15-25-21-7-3-1-5-19(21)20-6-2-4-8-22(20)25/h1-12,18,24,26H,13-15H2 |
Clé InChI |
AEKXFKTYWDQZGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCC4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


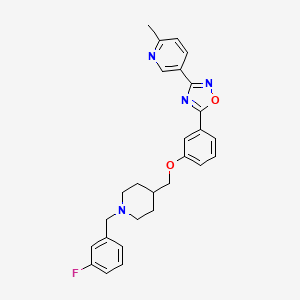
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)

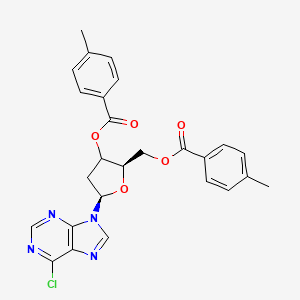
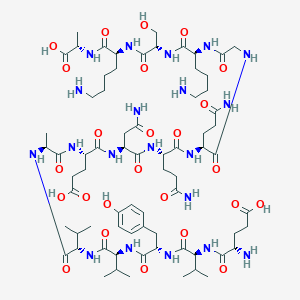
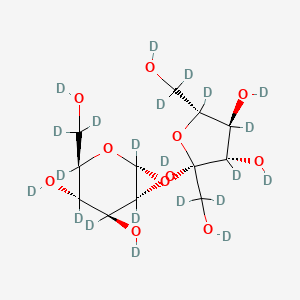
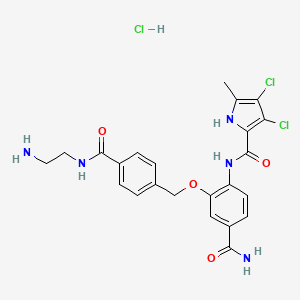
![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
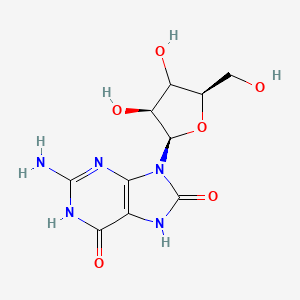
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
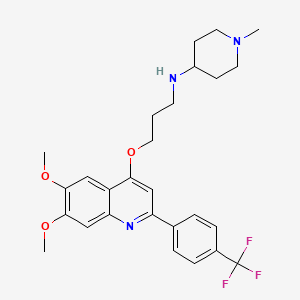
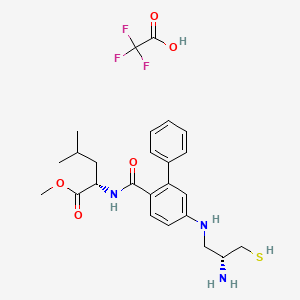
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)

